N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H18F2N4O3 and its molecular weight is 448.43. The purity is usually 95%.
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Biological Activity
N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of fluorine atoms and a naphthyridine core suggests potential interactions with various biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibition against various enzymes. For instance, studies have shown that related compounds can inhibit tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid .
Cytotoxicity
The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, in vitro studies suggest that it may inhibit tubulin polymerization, which is critical for cancer cell proliferation . The IC50 values observed suggest a promising therapeutic index for further development.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl rings and naphthyridine core have been correlated with enhanced potency against targeted biological pathways.
Key Findings in SAR
Modification | Effect on Activity |
---|---|
3-Fluoro substitution | Increased binding affinity |
4-Fluoro substitution | Enhanced enzyme inhibition |
Methyl group at position 7 | Improved cytotoxicity |
These modifications suggest that fluorine substitutions play a pivotal role in enhancing the compound's interaction with target enzymes and receptors.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia). The mechanism appears to involve the activation of caspases and subsequent mitochondrial dysfunction .
In Vivo Efficacy
Preliminary in vivo studies have indicated that this compound can significantly reduce tumor size in xenograft models. The pharmacokinetics profile shows favorable absorption and distribution characteristics, making it a candidate for further clinical development.
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O3/c1-14-5-10-19-22(32)20(24(33)29-18-4-2-3-16(26)11-18)12-30(23(19)27-14)13-21(31)28-17-8-6-15(25)7-9-17/h2-12H,13H2,1H3,(H,28,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPYETUWXCEGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.